molecular formula C9H16O B12948881 Spiro[3.4]octan-2-ylmethanol

Spiro[3.4]octan-2-ylmethanol

Cat. No.: B12948881
M. Wt: 140.22 g/mol
InChI Key: KYPQXUVJPNITKR-UHFFFAOYSA-N
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Description

Spiro[34]octan-2-ylmethanol is a spirocyclic compound with the molecular formula C9H16O It contains a spiro[34]octane core with a hydroxymethyl group attached to the second carbon atom This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.4]octan-2-ylmethanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable diol with a strong acid catalyst can lead to the formation of the spirocyclic structure. Another method involves the use of radical chemistry, where free radicals are generated to induce cyclization and form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in the formation of spiro[3.4]octane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spiro[3.4]octan-2-one, while reduction can produce spiro[3.4]octane.

Scientific Research Applications

Spiro[3.4]octan-2-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.4]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The spirocyclic structure may influence the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Spiro[3.4]octan-2-ylmethanol is a unique spirocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic structure characterized by two interconnected rings sharing a single atom. This structural arrangement contributes to its unique chemical behavior and biological interactions.

1. Antioxidant Properties

Research indicates that derivatives of spiro[3.4]octan-2-ol, a closely related compound, exhibit significant antioxidant activity. These compounds have been tested for their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

CompoundTest MethodInhibition Percentage
A1DPPH90.12%
A2DPPH91.32%
A3NO82.39%

The results from various studies suggest that this compound derivatives may serve as potential antioxidant agents in pharmacological applications, particularly in conditions where oxidative stress is a contributing factor .

2. Anticancer Activity

Studies have explored the anticancer potential of spiro[3.4]octan-2-ol derivatives against various cancer cell lines. The efficacy of these compounds was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Case Study:
In vitro assays demonstrated that certain derivatives significantly inhibited the proliferation of human colon adenocarcinoma and leukemia cell lines, suggesting their potential as anticancer agents .

3. Antimicrobial Activity

The antimicrobial properties of spirocyclic compounds have also been investigated, with some derivatives showing promising effects against various pathogens.

Research Findings:
Preliminary studies indicated that spiro[3.4]octan-2-ol derivatives could inhibit the growth of bacteria and viruses, including HIV-1 p24 virus production . This suggests their potential application in developing new antimicrobial therapies.

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets such as enzymes and receptors. The unique binding interactions facilitated by its spirocyclic structure may lead to specific biological outcomes, including:

  • Inhibition of enzyme activity: Compounds may act as competitive or non-competitive inhibitors.
  • Receptor modulation: The binding affinity to various receptors can influence physiological responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
6-Azaspiro[3.4]octaneC7H13NContains nitrogen; different biological profile
Spiro[3.4]octan-2-olC7H12OExhibits antioxidant and anticancer properties
6-Azaspiro[3.4]octan-2,5-dioneC7H9NO2Increased reactivity due to carbonyl groups

The variations in biological activity among these compounds highlight the significance of structural modifications in influencing pharmacological properties .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

spiro[3.4]octan-2-ylmethanol

InChI

InChI=1S/C9H16O/c10-7-8-5-9(6-8)3-1-2-4-9/h8,10H,1-7H2

InChI Key

KYPQXUVJPNITKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)CO

Origin of Product

United States

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